Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate
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Overview
Description
Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate is an organic compound characterized by the presence of two bromophenyl groups attached to a cyclohexane ring, which is further substituted with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of cyclohexane-1,3-dicarboxylic acid and 4-bromophenol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 4-bromophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) cyclohexane-1,3-dicarboxylate
- Bis(4-fluorophenyl) cyclohexane-1,3-dicarboxylate
- Bis(4-methylphenyl) cyclohexane-1,3-dicarboxylate
Uniqueness
Bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
bis(4-bromophenyl) cyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2O4/c21-15-4-8-17(9-5-15)25-19(23)13-2-1-3-14(12-13)20(24)26-18-10-6-16(22)7-11-18/h4-11,13-14H,1-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUDIRAIFQYWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)OC2=CC=C(C=C2)Br)C(=O)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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